molecular formula C14H19NO5 B13322706 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid

Cat. No.: B13322706
M. Wt: 281.30 g/mol
InChI Key: GQFILMFJBTYQIF-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is an organic compound that belongs to the class of amino acids derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a methoxy group on the pentanoic acid chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:

    Protection of the Amino Group: The amino group is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.

    Formation of the Pentanoic Acid Chain: The pentanoic acid chain is formed through a series of reactions including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like hydrochloric acid or acetic anhydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protective group for amino acids.

    Biology: The compound is used in the synthesis of peptides and proteins, serving as an intermediate in various biochemical reactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other functional sites. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar in structure but with a methyl group instead of a methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}propanoic acid: An alanine derivative with a shorter carbon chain.

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: Contains a chlorophenyl group, making it more hydrophobic.

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid is unique due to the presence of both the benzyloxycarbonyl protective group and the methoxy group. This combination allows for specific and selective reactions, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-methoxy-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C14H19NO5/c1-10(19-2)8-12(13(16)17)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

GQFILMFJBTYQIF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

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